molecular formula C8H4F3IN2 B1455023 8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1048913-78-5

8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No. B1455023
M. Wt: 312.03 g/mol
InChI Key: HGFIGHYABOIOEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H4F3IN2 . It is a derivative of imidazo[1,2-a]pyridine, a class of fused nitrogen-bridged heterocyclic compounds .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .


Molecular Structure Analysis

The molecular structure of 8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is confirmed by 1H NMR, 13C NMR, and high-resolution mass spectra (HRMS) .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines are well-studied and include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Physical And Chemical Properties Analysis

8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a molecular weight of 312.03 . Its melting point is between 114 - 116 degrees Celsius .

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries

    • Trifluoromethylpyridines (TFMP) and its derivatives have significant applications in the agrochemical and pharmaceutical industries .
    • The major use of TFMP derivatives is in the protection of crops from pests .
    • More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
    • Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
    • Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
  • Organic Synthesis and Pharmaceutical Chemistry

    • Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
    • The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
    • Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
  • Antituberculosis Agents

    • Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents .
    • These compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
    • The development of these anti-TB compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Gastroprotective, Anxiolytic, and Insomnia Drugs

    • Imidazo[1,2-a]pyridine (IP), a 5,6-fused ring system, is an important class of compounds with a range of medicinal chemistry applications .
    • Examples of IP drugs include zolimidine (a gastroprotective drug), alpidem (an anxiolytic drug), and zolpidem (an insomnia drug) .
  • Organic Synthesis

    • A solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines .
    • This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .
  • Anti-Tuberculosis Agents

    • Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents .
    • These compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
    • The development of these anti-TB compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Piroplasm Infection Treatment

    • Imidazo[1,2-a]pyridine has shown potent activity against a wide spectrum of infectious agents .
    • The efficacy of imidazo[1,2-a]pyridine on the in vitro growth of different piroplasms, including Babesia bovis, B. bigemina, B. divergens, B. caballi, and Theileria equi, was investigated .
    • The results suggest that imidazo[1,2-a]pyridine could be a promising treatment for piroplasm infections .
  • Chemical Intermediate for Crop-Protection Products

    • Trifluoromethylpyridine derivatives, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), are used as chemical intermediates for the synthesis of several crop-protection products .

properties

IUPAC Name

8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IN2/c9-8(10,11)5-3-6(12)7-13-1-2-14(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFIGHYABOIOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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